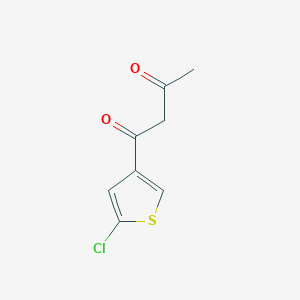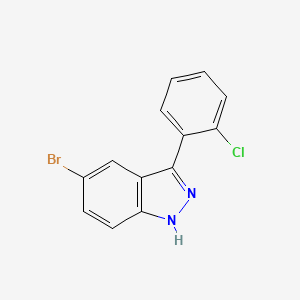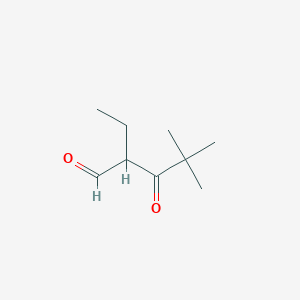
2-Ethyl-4,4-dimethyl-3-oxopentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,4-dimethyl-3-oxopentanal is an organic compound with the molecular formula C9H16O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and an alkyl group. This compound is notable for its unique structure, which includes an ethyl group and two methyl groups attached to the carbon chain, making it a branched aldehyde.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanal can be achieved through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a basic catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by oxidation to introduce the aldehyde functional group. This process can be optimized for large-scale production by using continuous flow reactors and high-throughput screening of catalysts.
化学反応の分析
Types of Reactions
2-Ethyl-4,4-dimethyl-3-oxopentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atom of the aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-Ethyl-4,4-dimethyl-3-oxopentanoic acid.
Reduction: 2-Ethyl-4,4-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethyl-4,4-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Ethyl-4,4-dimethyl-3-oxopentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and condensation reactions.
類似化合物との比較
2-Ethyl-4,4-dimethyl-3-oxopentanal can be compared with other similar aldehydes, such as:
4,4-Dimethyl-3-oxopentanal: Lacks the ethyl group, making it less branched.
2-Ethyl-3-methylpentanal: Has a different arrangement of the alkyl groups, leading to different reactivity and properties.
4-Methylpentanal: A simpler structure with fewer substituents, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific branching and the presence of both ethyl and methyl groups, which influence its reactivity and applications.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
2-ethyl-4,4-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C9H16O2/c1-5-7(6-10)8(11)9(2,3)4/h6-7H,5H2,1-4H3 |
InChIキー |
DMMNGWUHEPPCPU-UHFFFAOYSA-N |
正規SMILES |
CCC(C=O)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
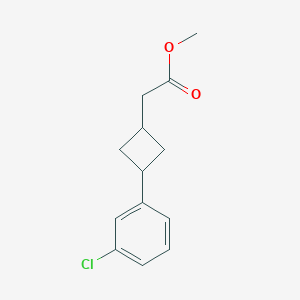
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
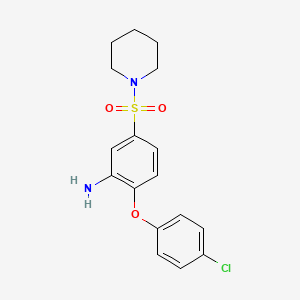

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
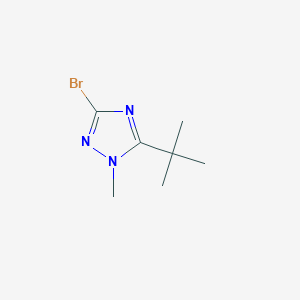
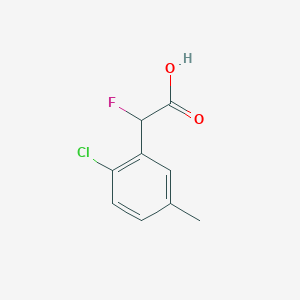
![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
